molecular formula C27H29NO6 B3340514 N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide CAS No. 6959-53-1

N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide

Cat. No. B3340514
CAS RN: 6959-53-1
M. Wt: 463.5 g/mol
InChI Key: BZGOJWNJJOAGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide, also known as TROLOX, is a water-soluble antioxidant that is widely used in scientific research. TROLOX has been shown to have a variety of biochemical and physiological effects, including the ability to scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells.

Mechanism of Action

N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide acts as an antioxidant by scavenging ROS, which are highly reactive molecules that can cause oxidative damage to cells. N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide can donate electrons to ROS, neutralizing them and preventing them from causing damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant activity, N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide has been shown to modulate intracellular signaling pathways, including the MAPK and NF-κB pathways. N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide has also been shown to inhibit the activity of enzymes such as xanthine oxidase and NADPH oxidase, which are involved in the production of ROS.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide in lab experiments is its water solubility, which makes it easy to prepare and use in a variety of experimental settings. N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide is also relatively stable and has a long shelf life. However, one limitation of using N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide is that it can interfere with some assays that rely on ROS production, such as the DCFH-DA assay.

Future Directions

There are many potential future directions for research involving N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide. One area of interest is the use of N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide as a therapeutic agent for the treatment of diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disease. Another area of interest is the development of N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide derivatives with improved antioxidant activity and bioavailability. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide.

Scientific Research Applications

N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide has been widely used in scientific research as an antioxidant and free radical scavenger. It has been shown to protect against oxidative damage in a variety of cell types, including neurons, endothelial cells, and muscle cells. N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide has also been used to study the effects of oxidative stress on various biological processes, including aging, inflammation, and cancer.

properties

IUPAC Name

N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-18(29)28-23-25(31)24(30)22(34-26(23)32)17-33-27(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-26,30-32H,17H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGOJWNJJOAGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989665
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide

CAS RN

6959-53-1
Record name NSC66063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-(triphenylmethyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Reactant of Route 2
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Reactant of Route 4
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Reactant of Route 5
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Reactant of Route 6
N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.